molecular formula C8H19ClN2 B2536717 (2,2-Dimethylcyclohexyl)hydrazine hydrochloride CAS No. 1803600-00-1

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride

Cat. No.: B2536717
CAS No.: 1803600-00-1
M. Wt: 178.7
InChI Key: VNYAZBNEROFAJA-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride ( 1803600-00-1) is an organic compound with the molecular formula C 8 H 19 ClN 2 and a molecular weight of 178.70 g/mol . Its structure features a hydrazine group attached to the 1-position of a 2,2-dimethylcyclohexyl ring, presented as a hydrochloride salt to enhance stability . This compound is supplied as a solid and requires cold-chain transportation to maintain integrity . As a hydrazine derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Hydrazide and hydrazine functional groups are widely recognized as powerful tools for constructing diverse compound libraries, including hydrazone derivatives and nitrogen-containing heterocycles like pyrazoles, oxadiazoles, and triazoles . These scaffolds are prevalent in the development of compounds with potential biological activities. While this specific derivative's research applications are still being explored, analogous structures are frequently investigated for their utility in developing new pharmaceuticals and agrochemicals . Note for Researchers: The specific biological applications, research value, and mechanism of action for this compound are not detailed in the current literature. Its primary value lies in its potential as a synthetic intermediate. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,2-dimethylcyclohexyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-8(2)6-4-3-5-7(8)10-9;/h7,10H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYAZBNEROFAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1NN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-00-1
Record name (2,2-dimethylcyclohexyl)hydrazine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrazone Formation and Reduction

Principle : Reacting 2,2-dimethylcyclohexanone with hydrazine hydrate forms a hydrazone intermediate, which is subsequently reduced to the target hydrazine.

Procedure :

  • Hydrazone Synthesis :
    • 2,2-Dimethylcyclohexanone (1.0 mol) is refluxed with hydrazine hydrate (1.2 mol) in ethanol for 6–8 hours.
    • The hydrazone precipitates upon cooling and is filtered (Yield: 85–90%).
  • Reduction :
    • The hydrazone is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under nitrogen.
    • Post-reduction, the mixture is quenched with ice-cold HCl to yield the hydrochloride salt (Yield: 70–75%).

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Hydrazone formation Ethanol, reflux, 6 h 85–90 ≥95
Reduction LiAlH₄, THF, 0–5°C, 4 h 70–75 ≥90

Advantages :

  • High regioselectivity due to steric hindrance from methyl groups.
  • Scalable for industrial production.

Reductive Amination of 2,2-Dimethylcyclohexanone

Principle : Direct reductive amination using hydrazine and a reducing agent.

Procedure :

  • Reaction Setup :
    • 2,2-Dimethylcyclohexanone (1.0 mol), hydrazine hydrate (1.5 mol), and sodium cyanoborohydride (NaBH₃CN, 1.1 mol) are stirred in methanol at 25°C for 24 hours.
  • Workup :
    • The mixture is acidified with concentrated HCl, and the product is recrystallized from ethanol/acetone (Yield: 65–70%).

Key Data :

Parameter Value
Reaction temperature 25°C
Time 24 h
Yield 65–70%

Advantages :

  • Single-pot synthesis reduces intermediate isolation.
  • Mild conditions minimize side reactions.

Nucleophilic Substitution of Halogenated Precursors

Principle : Displacement of a halide (Cl/Br) on 2,2-dimethylcyclohexyl halide by hydrazine.

Procedure :

  • Halide Preparation :
    • 2,2-Dimethylcyclohexanol is treated with thionyl chloride (SOCl₂) to form 2,2-dimethylcyclohexyl chloride.
  • Substitution :
    • The chloride (1.0 mol) is reacted with anhydrous hydrazine (2.0 mol) in dichloromethane (DCM) at 40°C for 12 hours.
    • HCl gas is bubbled through the solution to precipitate the hydrochloride salt (Yield: 60–65%).

Key Data :

Parameter Value
Reaction temperature 40°C
Time 12 h
Yield 60–65%

Challenges :

  • Limited availability of 2,2-dimethylcyclohexyl halides.
  • Competing elimination reactions reduce efficiency.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hydrazone reduction 70–75 ≥90 High Moderate
Reductive amination 65–70 ≥85 Moderate Low
Nucleophilic substitution 60–65 ≥80 Low High

Optimal Route : Hydrazone reduction balances yield and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride finds applications in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its hydrazine moiety, which is known to exhibit pharmacological effects.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclohexyl)hydrazine hydrochloride involves its interaction with biological molecules through the hydrazine moiety. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved include:

    Enzyme inhibition: The hydrazine group can inhibit enzymes by forming stable adducts with their active sites.

    DNA interaction: The compound may interact with DNA, leading to potential mutagenic or cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs.
  • Dihydrochloride Salts: Compounds like (2-Phenylethyl)hydrazine dihydrochloride exhibit higher water solubility due to two HCl groups, whereas mono-HCl derivatives (e.g., the target compound) may have moderate solubility .
  • Fluorinated Derivatives : Fluorine substitution (e.g., in [(2,2-Difluorocyclopentyl)methyl]hydrazine HCl) increases metabolic stability and bioavailability in drug design .

Physicochemical Properties

Property (2,2-Dimethylcyclohexyl)hydrazine HCl (2-Phenylethyl)hydrazine diHCl 2-Naphthylhydrazine HCl
Water Solubility Moderate High Low
Melting Point Not reported >250°C (decomposes) 195–200°C
Lipophilicity (LogP) ~2.1 (estimated) ~1.5 ~3.0

Notes:

  • The dihydrochloride salts generally exhibit higher solubility but lower thermal stability due to HCl dissociation .
  • The naphthyl derivative’s low solubility limits its use in aqueous systems but enhances organic-phase reactions .

Biological Activity

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclohexyl structure with two methyl groups, which may influence its reactivity and biological interactions. The following sections detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C10_{10}H16_{16}ClN2_2
  • CAS Number : 1803600-00-1
  • Molecular Weight : 200.70 g/mol

The biological activity of this compound is primarily attributed to its hydrazine moiety, which can interact with various biological molecules:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity.
  • DNA Interaction : It may interact with DNA, resulting in mutagenic or cytotoxic effects due to the formation of stable adducts.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, contributing to cellular damage and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Investigations suggest potential efficacy against various microbial strains.
  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Toxicological Effects : Like other hydrazine derivatives, it may present toxicological risks, including hepatotoxicity and nephrotoxicity .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study explored the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.
  • Toxicity Assessment :
    • A toxicological assessment highlighted the compound's potential to induce oxidative stress in vitro. Cell viability assays demonstrated a decrease in cell survival rates upon exposure to elevated concentrations of the compound.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameBiological ActivityMechanism of Action
HydralazineAntihypertensiveVasodilatory effects
PhenylhydrazineAntipyreticInhibition of prostaglandin synthesis
IsoniazidAntitubercularInhibition of mycolic acid synthesis

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